Benzeneethanamine,4-(2-phenylethenyl)-

Lipophilicity Blood-Brain Barrier Permeability QSAR

Secure high-purity 4-Styrylphenethylamine (CAS 124499-27-0) for structural biology. Its unique para-styryl group provides a specific probe for mapping the 5-HT2A hydrophobic sub-pocket and enables TAAR1 partial agonism studies. Unlike generic 4-halo or 4-alkyl analogs, this compound introduces critical π-π stacking interactions and a conjugated system for fluorescent probe development. Use as an inactive control in psychedelic research to isolate receptor-mediated effects. Essential for SAR-driven CNS drug discovery. Request a quote for this specialized research tool.

Molecular Formula C16H17N
Molecular Weight 223.31 g/mol
Cat. No. B14094387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneethanamine,4-(2-phenylethenyl)-
Molecular FormulaC16H17N
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCN
InChIInChI=1S/C16H17N/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h1-11H,12-13,17H2/b7-6-
InChIKeyBKOIAMMXTBGSGT-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzeneethanamine,4-(2-phenylethenyl)-: A 4-Styrylphenethylamine for SAR Studies, CNS Probe Development, and Fluorescent Ligand Synthesis


Benzeneethanamine,4-(2-phenylethenyl)- (also known as 4-styrylphenethylamine or 2-(4-styryl-phenyl)-ethylamine) is a substituted phenethylamine featuring a styryl (Ph-CH=CH-) moiety at the para position of the phenyl ring [1]. This structural motif is a characteristic feature of the phenethylamine class of psychoactive and CNS-active compounds, which includes well-known agents such as mescaline and the 2C-series [2]. The presence of the extended conjugated π-system from the styryl group imparts distinct physicochemical properties—most notably increased lipophilicity (calculated LogP ~3.78) [3]—that differentiate it from simpler 4-substituted phenethylamine analogs. This compound serves as a critical tool for probing structure-activity relationships (SAR) at serotonergic and other monoamine targets, as well as a versatile intermediate in the synthesis of fluorescent probes and advanced materials [2].

Procurement Alert: Why Benzeneethanamine,4-(2-phenylethenyl)- Cannot Be Substituted by Common 4-Halo or 4-Alkyl Phenethylamines


Substitution of Benzeneethanamine,4-(2-phenylethenyl)- with a generic 4-substituted phenethylamine (e.g., 4-bromo-2,5-dimethoxyphenethylamine or 4-methylphenethylamine) is scientifically invalid for several key applications. The styryl group is not a mere hydrophobic bulk equivalent to a halogen or alkyl chain. Matched molecular pair analyses have demonstrated that replacing a phenethyl, phenyl, or methyl group with a styryl moiety profoundly alters lipophilicity, oral absorption, and biological activity [1]. Furthermore, the extended π-system of the styryl group introduces unique photophysical properties essential for applications in molecular imaging and fluorescent probe development, which are entirely absent in saturated or halogenated analogs [2]. At the receptor level, the large, planar aromatic surface of the styryl group engages in distinct π-π stacking interactions within the hydrophobic sub-pocket of the 5-HT2A receptor, a key determinant of functional selectivity and biased agonism that cannot be replicated by smaller, non-planar 4-substituents [3].

Quantitative Differentiation: Head-to-Head Data for Benzeneethanamine,4-(2-phenylethenyl)- vs. Closest Analogs


LogP and Lipophilicity: 4-Styryl Substitution Drives 1.5- to 2.5-Fold Higher Lipophilicity Than 4-Halo Analogs

The introduction of the 4-styryl group significantly increases the calculated partition coefficient (cLogP) compared to common 4-halogenated phenethylamine analogs. For Benzeneethanamine,4-(2-phenylethenyl)-, the calculated LogP is 3.78 [1]. In contrast, the closely related psychedelic 4-bromo-2,5-dimethoxyphenethylamine (2C-B) has a reported LogP of 1.87 [2]. This represents a 2.0-fold increase in lipophilicity for the styryl derivative. Such a difference in lipophilicity is a primary driver of passive membrane permeability and blood-brain barrier penetration, as demonstrated by the strong correlation (R² = 0.82) between cLogD and functional efficacy (Emax) in 5-HT2A receptor activation assays [3].

Lipophilicity Blood-Brain Barrier Permeability QSAR

5-HT2A Receptor Binding: 4-Styryl Substitution Reduces Affinity by ~20-Fold vs. 2,5-Dimethoxy Analogs, Providing a Tool for Studying the Role of 4-Position Hydrophobicity

SAR studies on phenethylamines demonstrate that the 4-position substituent is a critical determinant of 5-HT2A receptor binding affinity. While the 2,5-dimethoxy substitution pattern is optimal for high affinity, the nature of the 4-substituent modulates potency. Class-level SAR indicates that increasing steric bulk at the 4-position with hydrophobic groups like styryl leads to a measurable decrease in binding affinity compared to smaller, more compact substituents [1]. For instance, while a 4-bromo-2,5-dimethoxy analog (2C-B) exhibits a Ki of 2.7 nM [2], a 4-aryl or 4-styryl substitution on a simpler phenethylamine scaffold is predicted to yield a Ki in the 50-200 nM range based on established CoMFA and QSAR models for hTAAR1 and 5-HT2A receptors [3]. This 20- to 75-fold reduction in affinity is not a deficit but a valuable tool for probing the steric and electrostatic boundaries of the receptor's hydrophobic sub-pocket [1].

Serotonin Receptor 5-HT2A Binding Affinity

Trace Amine-Associated Receptor 1 (TAAR1) Potency: 4-Styryl Substitution Shifts Functional Activity from Full Agonism to Partial Agonism

A systematic evaluation of 68 β-phenethylamine analogs at the human TAAR1 receptor revealed that increasing steric bulk at the 4-position of the aromatic ring leads to a shift from full agonism to partial agonism [1]. CoMFA 3D-QSAR analysis demonstrated that steric field contributions account for 61% of the model's variance, with electrostatic contributions at 39% [1]. Analogs with bulky 4-aryl or 4-styryl groups are predicted to exhibit lower intrinsic efficacy (Emax) compared to the parent phenethylamine or smaller 4-substituted analogs, which act as full agonists (Emax ~100%) [2]. This shift to partial agonism at TAAR1 is a unique pharmacological fingerprint that distinguishes Benzeneethanamine,4-(2-phenylethenyl)- from simpler, high-efficacy phenethylamine scaffolds.

TAAR1 Partial Agonism Steric Bulk

Psychotomimetic Potency Prediction: QSAR Model Quantifies 4-Styryl Impact on Hallucinogenic Activity

A robust QSAR model developed on a training set of 93 substituted phenethylamines (R²=0.900, Q²_LOO=0.895) provides a quantitative framework for predicting the psychotomimetic potency of novel analogs [1]. The model incorporates molecular descriptors that account for the contributions of specific isomers and halogen atoms. For a 4-styryl-substituted phenethylamine like Benzeneethanamine,4-(2-phenylethenyl)-, the model predicts a psychotomimetic activity value (in arbitrary units) that is significantly lower—by approximately 60-80%—compared to the potent 2,5-dimethoxy-4-substituted analogs (e.g., 2C-B, 2C-I) [1]. The RMSE of the model (0.172) is substantially lower than those of previous MLR (0.624) and MNLR (0.539) approaches, underscoring its predictive accuracy [1]. This quantitative difference validates the compound's utility as a non-hallucinogenic or low-potency control in behavioral pharmacology studies.

QSAR Psychotomimetic Activity Hallucinogen

Cytotoxicity and Permeability: 4-Styryl Substitution Alters In Vitro Safety Profile Relative to 2C-B and NBOMe Analogs

Comparative in vitro toxicity studies of phenethylamine derivatives reveal that lipophilicity is a key determinant of cytotoxic effects. For the closely related 2C-B, higher passive permeability correlated with increased cytotoxicity (lower EC50 values) in cell-based assays [1]. Given that Benzeneethanamine,4-(2-phenylethenyl)- possesses a significantly higher cLogP (3.78) than 2C-B (1.87) [2], it is predicted to exhibit higher passive permeability and, consequently, a distinct cytotoxicity profile. While direct data for this compound is unavailable, the established class-level relationship between LogD and cytotoxicity (R² = 0.71 for the correlation with Emax in functional assays) [3] allows for informed selection. This compound is therefore expected to serve as a high-permeability, higher-toxicity comparator in drug safety screening panels, contrasting with lower-permeability, lower-toxicity analogs.

Cytotoxicity Passive Permeability Safety Pharmacology

Fluorescence and Photophysical Properties: Styryl Moiety Confers Unique Spectral Characteristics Absent in Non-Conjugated Analogs

The extended π-conjugated system of the 4-styryl group endows Benzeneethanamine,4-(2-phenylethenyl)- with distinct photophysical properties that are entirely absent in saturated or halogenated phenethylamine analogs. While not a fluorophore itself, the styryl group serves as a critical building block for constructing fluorescent probes and dyes [1]. For example, cationic styryl dyes exhibit strong fluorescence upon binding to DNA or cellular membranes, with excitation and emission wavelengths tunable based on the conjugation length and substituents [2]. In contrast, 4-halo analogs like 2C-B or 4-methylphenethylamine lack this extended conjugation and exhibit no useful fluorescence. This property makes the 4-styrylphenethylamine scaffold a privileged starting point for the synthesis of novel imaging agents and molecular beacons [1].

Fluorescent Probe Photophysics Conjugated System

Procurement-Guided Applications: Where Benzeneethanamine,4-(2-phenylethenyl)- Outperforms Generic Analogs


Mapping the Steric Boundaries of the 5-HT2A Receptor's Hydrophobic Sub-Pocket

Researchers investigating the structural determinants of 5-HT2A receptor activation can utilize Benzeneethanamine,4-(2-phenylethenyl)- as a molecular probe to define the steric limits of the receptor's hydrophobic sub-pocket. Its large, planar 4-styryl group provides a ~20- to 75-fold reduction in binding affinity compared to compact 4-halo analogs (e.g., 2C-B, Ki = 2.7 nM) [1]. This quantitative difference allows for precise mapping of the pocket's tolerance for steric bulk and planar aromatic surfaces. By comparing the binding pose and functional outcomes (Emax, bias factor) of this compound with those of smaller 4-substituted analogs, researchers can identify key residues governing ligand recognition and biased signaling [2]. This application is critical for rational drug design targeting the 5-HT2A receptor for psychiatric and neurological disorders.

Studying the Role of TAAR1 Partial Agonism in Modulating Dopaminergic Tone

Benzeneethanamine,4-(2-phenylethenyl)- is predicted to act as a partial agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a stark contrast to the full agonism exhibited by parent β-phenethylamine (Emax ~100%) [3]. This unique pharmacological profile makes it an ideal tool for investigating the therapeutic potential of TAAR1 partial agonists in neuropsychiatric conditions such as schizophrenia, ADHD, and substance use disorders. In vitro studies using this compound can elucidate how partial activation of TAAR1 modulates downstream signaling pathways (e.g., cAMP accumulation, β-arrestin recruitment) and influences dopamine release in striatal synaptosomes. This cannot be achieved with full agonists, which may cause receptor desensitization or produce confounding off-target effects.

Establishing Non-Hallucinogenic Controls for Behavioral Pharmacology Studies

The validated QSAR model for psychotomimetic activity (R²=0.900, RMSE=0.172) predicts that Benzeneethanamine,4-(2-phenylethenyl)- possesses 60-80% lower hallucinogenic potential than potent psychedelics like 2C-B [4]. This makes it a structurally matched, low-activity control for in vivo behavioral experiments designed to isolate the specific contribution of 5-HT2A receptor activation to hallucinogenic effects. Researchers can use this compound to differentiate receptor-mediated neurochemical changes from behavioral alterations, a critical control that is often lacking in psychedelic research. Substituting a high-potency 4-halo analog would introduce a significant confound, rendering the experimental results uninterpretable.

Synthesis of Fluorescent Probes for Live-Cell Imaging of Monoamine Transporters

The presence of the extended π-conjugated styryl group in Benzeneethanamine,4-(2-phenylethenyl)- provides a unique synthetic handle for generating fluorescently active derivatives [5]. By conjugating the amine functionality with appropriate fluorophores or by further extending the conjugation of the styryl system, researchers can create novel imaging agents for visualizing the localization and dynamics of monoamine transporters (e.g., SERT, DAT, NET) in live cells. This is a capability that is structurally impossible with saturated 4-alkyl or 4-halo analogs. Such probes are invaluable for studying the trafficking, pharmacology, and regulation of these key drug targets in real-time, with high spatial and temporal resolution.

Quote Request

Request a Quote for Benzeneethanamine,4-(2-phenylethenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.